molecular formula C15H22N2O2 B6271953 rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis CAS No. 1955497-99-0

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis

Cat. No.: B6271953
CAS No.: 1955497-99-0
M. Wt: 262.35 g/mol
InChI Key: NYHRWBNVAKQKGY-STQMWFEESA-N
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Description

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is known for its unique structural properties, which include a pyrrolidine ring substituted with a phenyl group and a tert-butyl carbamate group. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

The synthesis of rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or functionalized derivatives of the original compound .

Scientific Research Applications

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target but generally include inhibition or activation of enzymatic processes, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

1955497-99-0

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl N-[(3S,5S)-5-phenylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-9-13(16-10-12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13-/m0/s1

InChI Key

NYHRWBNVAKQKGY-STQMWFEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C2=CC=CC=C2

Purity

0

Origin of Product

United States

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